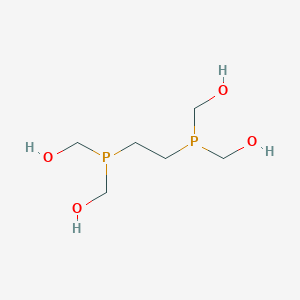
Methanol, (1,2-ethanediyldiphosphinidyne)tetrakis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Ethane-1,2-diylbis(phosphinetriyl))tetramethanol is an organophosphorus compound with the molecular formula C6H16O4P2. This compound is characterized by the presence of two phosphine groups attached to an ethane backbone, each phosphine group being further substituted with three hydroxymethyl groups. It is a versatile compound with significant applications in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ethane-1,2-diylbis(phosphinetriyl))tetramethanol typically involves the reaction of ethane-1,2-diylbis(phosphine) with formaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation of the phosphine groups. The general reaction scheme is as follows:
Ethane-1,2-diylbis(phosphine)+4Formaldehyde→(Ethane-1,2-diylbis(phosphinetriyl))tetramethanol
Industrial Production Methods
In industrial settings, the production of (Ethane-1,2-diylbis(phosphinetriyl))tetramethanol involves large-scale reactors with precise control over temperature and pressure. The use of catalysts to enhance the reaction rate and yield is common. The product is then purified through distillation or crystallization techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(Ethane-1,2-diylbis(phosphinetriyl))tetramethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine groups to secondary phosphines.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Alkyl halides are often used in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Secondary phosphines.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
(Ethane-1,2-diylbis(phosphinetriyl))tetramethanol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the synthesis of advanced materials and as a stabilizer in polymer production.
Mechanism of Action
The mechanism of action of (Ethane-1,2-diylbis(phosphinetriyl))tetramethanol involves its ability to coordinate with metal ions through its phosphine groups. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The hydroxymethyl groups can also participate in hydrogen bonding, influencing the compound’s interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A common bidentate ligand in coordination chemistry.
Ethane-1,2-diylbis(diphenylphosphine oxide): Similar structure but with phosphine oxide groups.
Uniqueness
(Ethane-1,2-diylbis(phosphinetriyl))tetramethanol is unique due to its multiple hydroxymethyl groups, which provide additional sites for chemical modification and enhance its solubility in polar solvents. This makes it particularly useful in applications requiring high solubility and reactivity.
Properties
CAS No. |
93518-09-3 |
|---|---|
Molecular Formula |
C6H16O4P2 |
Molecular Weight |
214.14 g/mol |
IUPAC Name |
[2-[bis(hydroxymethyl)phosphanyl]ethyl-(hydroxymethyl)phosphanyl]methanol |
InChI |
InChI=1S/C6H16O4P2/c7-3-11(4-8)1-2-12(5-9)6-10/h7-10H,1-6H2 |
InChI Key |
YJJICPMBHQLVQL-UHFFFAOYSA-N |
Canonical SMILES |
C(CP(CO)CO)P(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


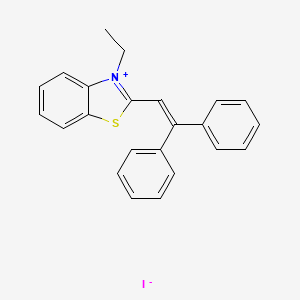
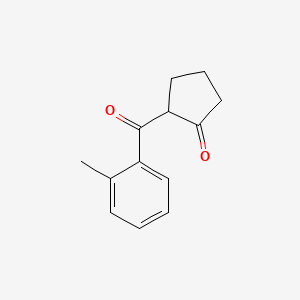

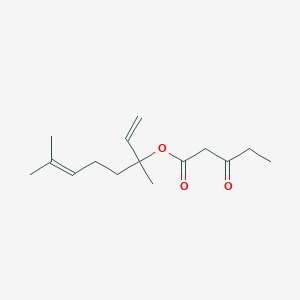

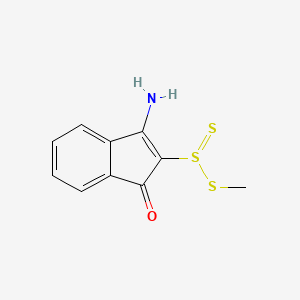






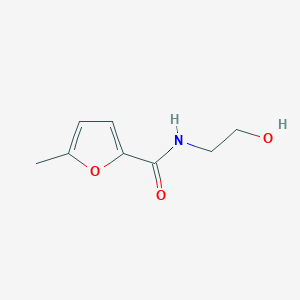
![3,3'-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide]](/img/structure/B14358327.png)
